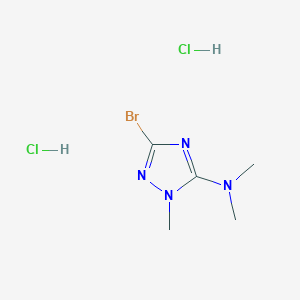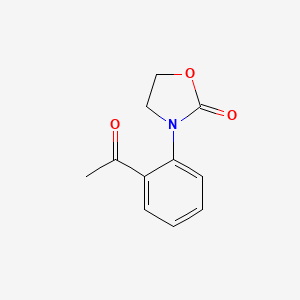
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazole ring . The 2-Acetylphenyl component is a derivative of phenol, with an acetyl group attached to the second carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would likely show the presence of an oxazolidin-2-one ring attached to a 2-acetylphenyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, oxazolidinones can undergo reactions with various nucleophiles, and acetylphenyl groups can participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would depend on its specific molecular structure. For instance, the presence of the oxazolidin-2-one ring could influence its polarity and solubility .
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, is a significant framework in synthetic organic chemistry due to its versatility in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Its application extends to the development of antibacterial drugs, highlighting its importance in pharmaceutical research (Zappia et al., 2007).
Enantioselective Synthesis
Valine-derived lithiated 1,3-oxazolidin-2-ones, related to 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, are used in the enantioselective synthesis of N,S-acetal derivatives of 2-hydroxy aldehydes. This process involves lithiation and addition to aldehydes, showcasing the compound's utility in producing enantiopure 1,2-diols with selective protection (Gaul & Seebach, 2000).
Metal-Catalyzed Cycloadditions
Metal-catalyzed 1,3-dipolar cycloaddition reactions involving 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one derivatives demonstrate the control over diastereoselectivity, offering a pathway to synthesize various stereochemically rich compounds. The coordination of the reagents around a cation and the resulting conformational orientation dictate the selectivity of the cycloaddition, enabling precise synthetic modifications (Desimoni et al., 1999).
Enzymatic Synthesis Applications
The enzymatic synthesis of oxazolidin-2-ones using immobilized lipases demonstrates the compound's role in sustainable chemistry. The process involves the conversion of 2-aminoalcohols and dimethyl carbonate into oxazolidin-2-ones, like 3-ethyl-1,3-oxazolidin-2-one, showcasing an environmentally friendly approach to synthesizing these multifunctional compounds (Yadav & Pawar, 2014).
Gold-Catalyzed Cycloadditions
Gold-catalyzed intermolecular [2+2] cycloadditions with compounds such as 3-(propa-1,2-dien-1-yl)oxazolidin-2-one showcase the utility of oxazolidin-2-one derivatives in constructing highly substituted cyclobutane derivatives. This method offers a straightforward and selective approach to synthesizing complex molecular structures with complete regio- and stereocontrol (Faustino et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZZUQCICUXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



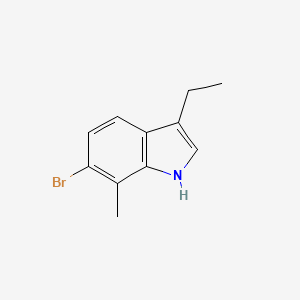
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
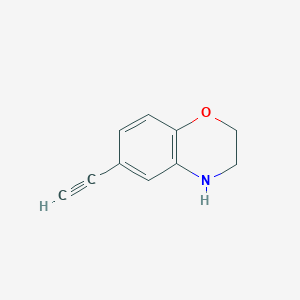
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
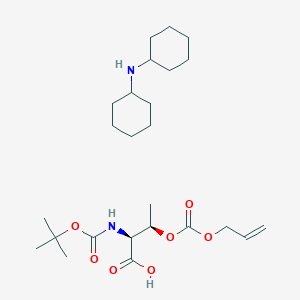
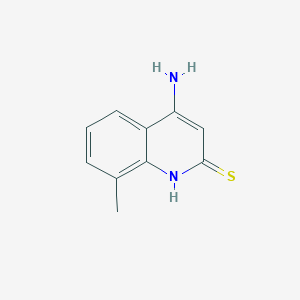
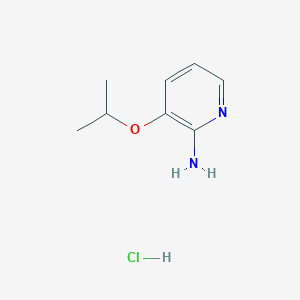
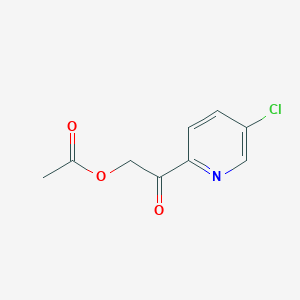
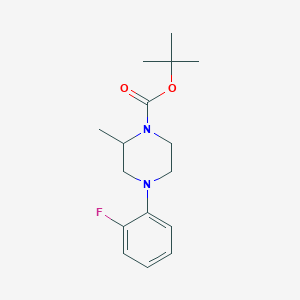
![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

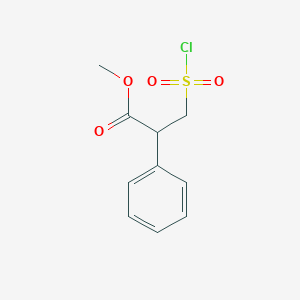
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
